[(2-methoxyphenyl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine
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Overview
Description
(2-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound that features a combination of methoxyphenyl and trifluoroethyl-pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2-methoxyphenylmethylamine, which can be synthesized through the reduction of the corresponding nitro compound. The trifluoroethyl-pyrazolyl group is then introduced via a nucleophilic substitution reaction, where the pyrazole ring is functionalized with a trifluoroethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through techniques such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(2-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid.
Scientific Research Applications
(2-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For example, the trifluoroethyl group can enhance binding affinity to certain proteins, while the methoxyphenyl group can interact with hydrophobic pockets in the target molecule.
Comparison with Similar Compounds
Similar Compounds
- (2-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine
- 3-benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
- 2-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic acid
Uniqueness
(2-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine stands out due to its combination of methoxyphenyl and trifluoroethyl-pyrazolyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H16F3N3O |
---|---|
Molecular Weight |
299.29 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C14H16F3N3O/c1-21-13-5-3-2-4-11(13)8-18-9-12-6-7-20(19-12)10-14(15,16)17/h2-7,18H,8-10H2,1H3 |
InChI Key |
ZBKZYLZCVQFVNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=NN(C=C2)CC(F)(F)F |
Origin of Product |
United States |
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